

Processed Tomatoes Offer Superior 13-cis-Lycopene Bioavailability Over Raw Counterparts

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Compound of Interest		
Compound Name:	13-cis-Lycopene	
Cat. No.:	B082249	Get Quote

A comprehensive analysis of scientific studies reveals that the processing of tomatoes significantly enhances the bioavailability of **13-cis-lycopene**, a potent antioxidant. This increased bioavailability is attributed to the breakdown of the tomato's rigid cell walls and the heat-induced conversion of all-trans-lycopene to the more readily absorbable cis-isomers.

For researchers, scientists, and professionals in drug development, understanding the factors that influence the bioavailability of bioactive compounds like lycopene is crucial. Evidence from multiple human clinical trials consistently demonstrates that consuming processed tomato products, such as paste, sauce, and juice, leads to a greater systemic absorption of lycopene compared to the consumption of an equivalent amount from raw tomatoes.

The key to this enhanced bioavailability lies in the physical and chemical changes that occur during processing. The mechanical and thermal stress of processing disrupts the food matrix, releasing lycopene from the chromoplasts where it is stored. Furthermore, the application of heat promotes the isomerization of the naturally predominant all-trans-lycopene to its cisisomers, including **13-cis-lycopene**. These cis-isomers are more soluble in bile acid micelles, a critical step for absorption in the small intestine.

Quantitative Comparison of Lycopene Bioavailability

The following table summarizes the quantitative data from key studies comparing the bioavailability of lycopene from various raw and processed tomato products. The data



consistently shows a significant increase in bioavailability from processed forms.

Tomato Product	Comparison	Key Finding	Reference
Tomato Paste	vs. Fresh Tomatoes	2.5 times higher total lycopene peak concentration and 3.8-fold higher Area Under the Curve (AUC) response.[1][2]	Gärtner C, Stahl W, Sies H. Am J Clin Nutr. 1997.[1][2]
Tangerine Tomato Juice	vs. Red Tomato Juice	8.5-fold increase in lycopene bioavailability.	Moran NE, et al. Mol Nutr Food Res. 2015.
Tomato Purée	vs. Raw Tomato	Significantly higher plasma total lycopene concentration.	Porrini M, Riso P, Testolin G. Br J Nutr. 1998.
Various Processed Products	Pre- vs. Post- Intervention	Significant increase in serum lycopene levels after 4 weeks of consuming tomato juice, sauce, paste, ketchup, and soup.[3]	Rao AV, Shen H. Can J Diet Pract Res. 2004.[3]

Experimental Protocols

The findings presented in this guide are supported by rigorous scientific methodologies. Below are detailed experimental protocols from key cited studies.

Study 1: Gärtner et al., 1997 - Bioavailability from Tomato Paste

- Objective: To compare the bioavailability of lycopene from a single dose of fresh tomatoes versus tomato paste.
- Study Design: A randomized crossover study.



- Participants: Five healthy adult subjects.
- Intervention: Participants consumed a diet low in carotenoids for three days prior to the study. On the study days, following an overnight fast, they consumed either 400g of fresh tomatoes or 40g of tomato paste, each providing 23 mg of lycopene. Both meals were supplemented with 15g of corn oil to facilitate absorption.[4]
- Data Collection: Blood samples were collected before and at several intervals after the meal.
- Analytical Method: Lycopene concentrations in the chylomicron fraction of the blood were analyzed using High-Performance Liquid Chromatography (HPLC).[1]

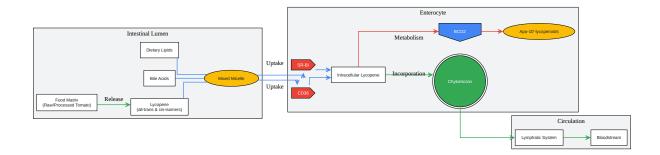
Study 2: Moran et al., 2015 - Bioavailability from Tangerine Tomato Juice

- Objective: To compare the bioavailability of lycopene from cis-isomer-rich tangerine tomato juice versus all-trans-isomer-rich red tomato juice.
- Study Design: A randomized, crossover clinical trial.
- Participants: Eleven healthy subjects (6 male, 5 female).
- Intervention: Subjects consumed two test meals, each delivering 10 mg of lycopene, from either tangerine tomato juice (94% cis-isomers) or red tomato juice (10% cis-isomers).
- Data Collection: Blood was sampled over a 12-hour period.
- Analytical Method: The triglyceride-rich lipoprotein (TRL) fractions of plasma were isolated, and lycopene concentrations were analyzed using HPLC with diode-array detection and mass spectrometry (HPLC-DAD-MS/MS).

Lycopene Absorption and Metabolism Pathway

The absorption of lycopene is a complex process that begins in the small intestine. The following diagram illustrates the key steps in the uptake and initial metabolism of lycopene by intestinal cells (enterocytes).





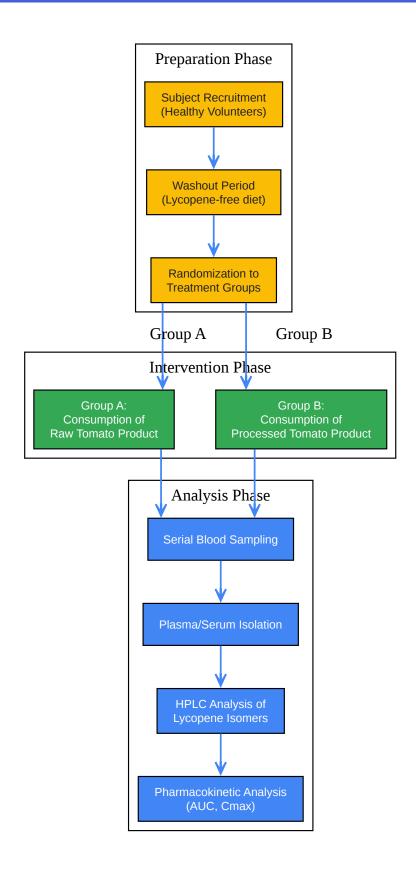
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Caption: Cellular uptake and metabolism of lycopene in the small intestine.

Experimental Workflow for a Lycopene Bioavailability Study

The following diagram outlines a typical experimental workflow for a clinical trial designed to assess the bioavailability of lycopene from different food sources.





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Caption: A typical experimental workflow for a lycopene bioavailability study.



In conclusion, the scientific evidence strongly supports the superior bioavailability of **13-cis-lycopene** from processed tomato products when compared to their raw counterparts. This is a critical consideration for researchers investigating the health benefits of lycopene and for professionals involved in the development of functional foods and dietary supplements. The provided data and experimental outlines offer a solid foundation for further research and development in this area.

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